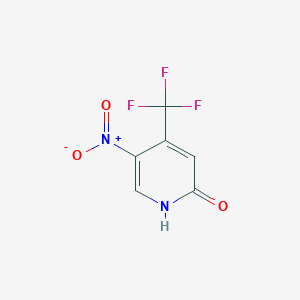

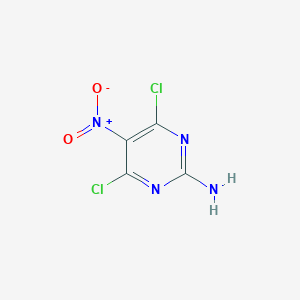

4,6-Dichloro-5-nitropyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

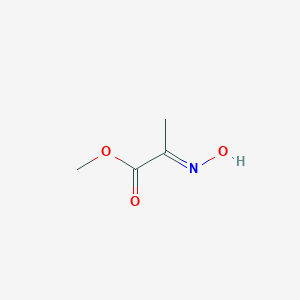

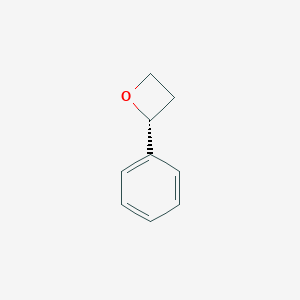

4,6-Dichloro-5-nitropyrimidin-2-amine is a chemical compound with the molecular formula C4H2Cl2N4O2 . It has a molecular weight of 208.99 . It is used as an intermediate in the preparation of nitropyrimidines, which are used as inactivators of the DNA repairing protein MGMT . It is also known to bind to human DNA .

Molecular Structure Analysis

The InChI code for 4,6-Dichloro-5-nitropyrimidin-2-amine is 1S/C4H2Cl2N4O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H2,7,8,9) . The InChI key is KIOZJDBYVRMAGM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4,6-Dichloro-5-nitropyrimidin-2-amine is a powder with a melting point of 248-250°C . It has a density of 1.834±0.06 g/cm3 at 20°C and 760 Torr .Aplicaciones Científicas De Investigación

Chemical Synthesis

“4,6-Dichloro-5-nitropyrimidin-2-amine” is used as an intermediate in chemical synthesis . It plays a crucial role in the preparation of various chemical compounds.

Preparation of Nitropyrimidines

This compound is an intermediate required for the preparation of nitropyrimidines . Nitropyrimidines are important because they can inactivate the DNA repairing protein MGMT .

Drug Development

In the field of drug development, “4,6-Dichloro-5-nitropyrimidin-2-amine” can be used to develop drugs that target the DNA repairing protein MGMT . By inactivating this protein, it could potentially enhance the effectiveness of certain cancer treatments.

Material Science

In material science, this compound can be used in the development of new materials. Its unique chemical structure can contribute to the properties of the resulting material .

Biological Research

In biological research, “4,6-Dichloro-5-nitropyrimidin-2-amine” can be used to study the effects of nitropyrimidines on various biological processes .

Safety and Handling

The safety and handling of “4,6-Dichloro-5-nitropyrimidin-2-amine” is also a significant area of research. Understanding the potential hazards and necessary precautions can contribute to safer laboratory practices .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4,6-dichloro-5-nitropyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N4O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOZJDBYVRMAGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-5-nitropyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)